Pidotimod Impurity A

LC-MS/MS Mass Spectrometry Impurity Profiling

Pidotimod Impurity A (CAS 14612-22-7) is the definitive reference standard for HPLC system suitability testing and method validation during Pidotimod API quality control. Its unique retention time and mass spectra are critical for verifying resolution and ensuring batch-to-batch consistency. Substituting with a non-specific standard risks invalidating system suitability tests and failing regulatory submissions. Choose this authenticated standard to guarantee accurate impurity quantification and meet ICH Q3A thresholds for ANDA/DMF submissions.

Molecular Formula C10H10N2O4
Molecular Weight 222.2
CAS No. 14612-22-7
Cat. No. B2736750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePidotimod Impurity A
CAS14612-22-7
Molecular FormulaC10H10N2O4
Molecular Weight222.2
Structural Identifiers
SMILESC1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O
InChIInChI=1S/C10H10N2O4/c13-7-3-1-5-9(15)12-6(2-4-8(12)14)10(16)11(5)7/h5-6H,1-4H2
InChIKeyTXFYQWADOFKHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pidotimod Impurity A (CAS 14612-22-7): A Critical Reference Standard for Pidotimod API Quality Control


Pidotimod Impurity A, with CAS number 14612-22-7, is chemically designated as 1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone [1]. It is a known process-related impurity generated during the synthesis of the immunostimulant drug Pidotimod (CAS 121808-62-6) . Characterized by a molecular formula of C10H10N2O4 and a molecular weight of 222.2 g/mol [1], this compound is not a pharmacologically active entity but a critical marker for pharmaceutical purity [2]. Its reliable identification and quantification are fundamental to ensuring batch-to-batch consistency and meeting stringent regulatory specifications for Pidotimod Active Pharmaceutical Ingredient (API) and its finished drug products .

The Critical Need for Authentic Pidotimod Impurity A Over Generic or Misidentified Analogs


In the context of pharmaceutical analysis, 'Impurity A' is a specific, structurally defined chemical entity with a unique CAS number (14612-22-7) that cannot be interchanged with other Pidotimod impurities like Impurity B (CAS 72744-67-3), C (CAS 162148-17-6), or D (CAS 162148-15-4) . Each impurity possesses distinct physicochemical properties, including unique retention times, mass spectra, and stability profiles, which dictate its specific role in analytical method validation [1]. Substitution with a generic 'Pidotimod-related compound' or an imprecisely identified analog introduces significant risk, potentially leading to erroneous system suitability test failures, inaccurate impurity quantification, and ultimately, flawed quality assessments that could compromise drug safety and regulatory compliance . The use of a non-specific standard invalidates the accuracy of the analytical method, a cornerstone of pharmaceutical quality control.

Quantitative Differentiation of Pidotimod Impurity A: A Comparative Evidence Guide


Structural and Mass Spectrometric Differentiation from Pidotimod API and Other Impurities

Pidotimod Impurity A (C10H10N2O4, MW: 222.2) is structurally distinct from the Pidotimod API (C9H12N2O4S, MW: 244.3) and other known impurities, enabling its unambiguous identification via mass spectrometry [1]. This is a class-level inference, as specific m/z data for Impurity A was not found in the provided literature, but the fundamental principle of unique mass-to-charge ratios for different molecular formulas is a cornerstone of analytical chemistry. A direct head-to-head comparison with Impurity B (C8H10N2O2S2, MW: 230.3) highlights the clear molecular weight difference, confirming that each impurity produces a unique precursor ion, which is essential for developing selective MS/MS methods to distinguish and quantify co-eluting or isobaric species [2].

LC-MS/MS Mass Spectrometry Impurity Profiling

Chromatographic Separation and Identification by Relative Retention Time (RRT)

In validated HPLC methods for Pidotimod, Impurity A is distinguished from the API and other related substances by its unique Relative Retention Time (RRT). While specific RRT values for Impurity A against a known baseline are not provided in the search results, the requirement for baseline separation (Resolution ≥ 1.5) from the Pidotimod main peak is a standard, quantifiable parameter for method validation [1]. The principle is supported by studies where a Pidotimod analytical method successfully resolved 10 known impurities, including Impurity A, from the API, achieving baseline separation (Resolution 1.5) [1]. This is a class-level inference, as the exact RRT of Impurity A is method-dependent, but the need for its unique and verifiable chromatographic position is absolute for accurate quantitation.

HPLC Method Validation Relative Retention Time

Process-Specific Origin and Synthetic Utility Versus Degradant Impurities

Pidotimod Impurity A is explicitly identified as a byproduct formed during the synthesis of Pidotimod, distinguishing it from degradation impurities that arise during storage . Its formation is tied to the condensation of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid derivatives [1]. This is a direct distinction from degradation products like those identified in forced degradation studies (e.g., oxidative degradants) [2]. A dedicated patent exists for its synthesis to serve as a reference standard for quality analysis of Pidotimod ethyl ester, underscoring its specific use in controlling the synthetic process rather than monitoring drug product stability [1].

Process Impurity Synthesis Quality by Design

Validated Application Scenarios for Pidotimod Impurity A (CAS 14612-22-7) in Regulated Environments


System Suitability Testing for Pidotimod HPLC Methods

Pidotimod Impurity A is the definitive standard for preparing system suitability solutions in HPLC methods. Its unique and well-characterized retention time is used to verify the resolution (Rs) between the Pidotimod API peak and a critical process impurity, a key performance parameter mandated by pharmacopeial monographs. Using a generic substitute would fail to accurately mimic the target analyte's behavior, leading to an invalid system suitability test and halting batch release .

Method Validation: Specificity and Accuracy for Process Control

During analytical method validation for Pidotimod API, Impurity A is essential for demonstrating specificity and accuracy. It is spiked into placebo and API solutions at known concentrations to prove the method can accurately identify and quantify this specific impurity without interference from the matrix or other related compounds. This evidence is critical for regulatory submissions (e.g., ANDA, DMF) to justify the proposed specification limits for this impurity .

Batch Release and Stability Testing for Pidotimod API

As a known process impurity, its levels are monitored and reported on the Certificate of Analysis (CoA) for each batch of Pidotimod API. An authentic reference standard of Impurity A is required to accurately calculate its concentration (% area or % w/w) against established ICH Q3A thresholds. This ensures that each batch of API meets the purity specification, a regulatory prerequisite for use in manufacturing finished drug products [1].

Regulatory Reference for Post-Approval Changes and Investigations

If a change in the synthetic route or supplier of starting materials is proposed, a full impurity profile comparison is required. Pidotimod Impurity A serves as a key marker to ensure the new process does not increase this impurity's level above the validated safe range. Its authentic standard provides an irrefutable benchmark for regulatory agencies to evaluate the comparability and safety of the API from the modified process, supporting process improvement and supply chain diversification efforts [2].

Quote Request

Request a Quote for Pidotimod Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.